molecular formula C9H5Br2N B091812 5,6-Dibromoquinoline CAS No. 16560-59-1

5,6-Dibromoquinoline

Cat. No. B091812
CAS RN: 16560-59-1
M. Wt: 286.95 g/mol
InChI Key: AUHFDLYGFYPAEQ-UHFFFAOYSA-N
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Description

5,6-Dibromoquinoline is a type of quinoline, which is a class of organic compounds with a bicyclic structure, made up of a benzene ring fused to a pyridine ring1. However, there is no specific information available for 5,6-Dibromoquinoline. There are similar compounds like 5,7-Dibromoquinoline and 5,8-Dibromoquinoline12.



Synthesis Analysis

The synthesis of dibromoquinoline compounds often involves bromination of quinoline derivatives3. For instance, the synthesis of 6,7-dibromoquinoline-5,8-dione involved nitrosation of 8-hydroxyquinoline, followed by reduction, bromination, and oxidation4. However, the specific synthesis process for 5,6-Dibromoquinoline is not available in the retrieved data.



Molecular Structure Analysis

The molecular formula of 5,6-Dibromoquinoline is C9H5Br2N56. The average mass is 286.951 Da and the monoisotopic mass is 284.878845 Da56. However, the specific structural details of 5,6-Dibromoquinoline are not available in the retrieved data.



Chemical Reactions Analysis

Dibromoquinoline compounds can undergo various chemical reactions. For instance, 6,8-dibromo-1,2,3,4-tetrahydroquinolines can undergo Miyaura cross-coupling reactions with substituted arylboronic acids7. However, the specific chemical reactions involving 5,6-Dibromoquinoline are not available in the retrieved data.



Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Dibromoquinoline are not available in the retrieved data.


Scientific Research Applications

  • Anticancer Properties : 5,7‐Dibromoquinoline derivatives have shown potential as anticancer agents, particularly against human breast cancer cell lines. Nanoformulation studies on these compounds have indicated a significant increase in their cytotoxic efficacy, suggesting a promising avenue for cancer treatment (Elghazawy et al., 2017).

  • Antimicrobial Activity : Alkynyl derivatives of Quinoline-5, 8-Dione, synthesized via Palladium catalysis, have shown significant antimicrobial activities against various bacterial strains. This discovery opens up potential applications in treating bacterial infections (Ezugwu et al., 2017).

  • Therapeutic Applications : Studies on compounds like 5-HT(6) receptor ligands have highlighted the role of quinoline derivatives in cognitive enhancement and potential treatment of learning and memory disorders. This research contributes to understanding the therapeutic applications of quinoline derivatives in neuropsychiatric conditions (Russell & Dias, 2002).

  • Drug Delivery Enhancements : The synthesis of Methoxy-substituted 3-formyl-2-phenylindoles, including compounds with a 5,6-dihydroindolo[2, 1-a]isoquinoline system, has indicated a potential for disrupting microtubule assembly, a key mechanism in cancer treatment. This research adds to the understanding of how quinoline derivatives can be used in drug delivery systems (Gastpar et al., 1998).

  • Chemical Synthesis and Analysis : Studies on the Palladium-Catalyzed Synthesis of alkyl derivatives of quinoline, including 5,6-Dibromoquinoline, have provided insights into chemical synthesis processes and the development of new compounds with potential pharmaceutical applications (Heier et al., 1997).

Safety And Hazards

The safety and hazards associated with 5,6-Dibromoquinoline are not available in the retrieved data.


Future Directions

The future directions for research on 5,6-Dibromoquinoline are not available in the retrieved data.


Please note that this analysis is based on the available data and may not be comprehensive due to the lack of specific information on 5,6-Dibromoquinoline.


properties

IUPAC Name

5,6-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHFDLYGFYPAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2Br)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561530
Record name 5,6-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dibromoquinoline

CAS RN

16560-59-1
Record name 5,6-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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